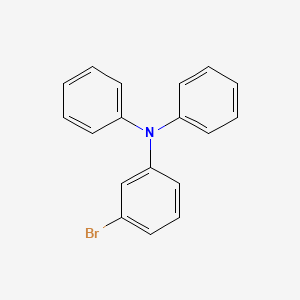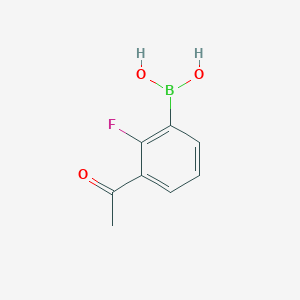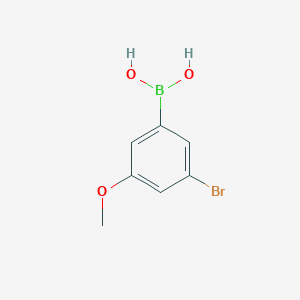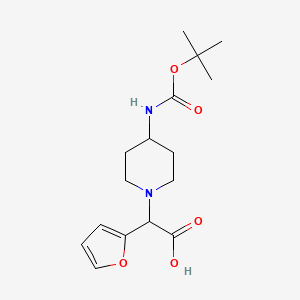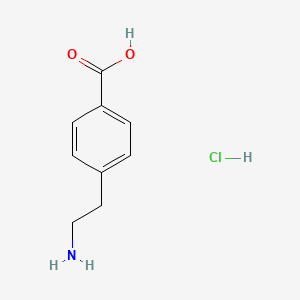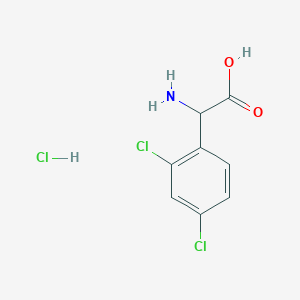
2-氨基-2-(2,4-二氯苯基)乙酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride, also known as 2-Amino-2-(2,4-dichlorophenyl)acetate hydrochloride, is a chemical compound that is widely used in scientific research. It is a white crystalline solid that is soluble in water and has a molecular weight of 265.50 g/mol. It has been used in numerous scientific studies due to its properties and its ability to interact with various biological molecules.
科学研究应用
合成和表征
- 研究表明,2-氨基-2-(2,4-二氯苯基)乙酸盐酸盐可以合成和表征用于各种应用。例如,它已被用于合成新的氨基酸共轭物,展示了潜在的抗炎和镇痛活性 (Shalaby & El-Eraky, 1997)。
化学反应和优化
- 对优化合成相关化合物,如甲基(+)-α-氨基(2-氯苯基)乙酸盐的研究,突出了特定反应条件的重要性,以实现高产率,展示了这些化合物的化学多功能性和潜在应用 (Wang Guo-hua, 2008)。
合成中间体
- 它被用作制备其他化学化合物的关键中间体,例如2,4-二氯苯基-Nα-Fmoc-氨基酰-4-氧甲基苯氧乙酸盐,用于在聚合物上锚定氨基酸 (Rene & Badet, 1994)。
光谱研究和生物学意义
- 红外、核磁共振和质谱等光谱方法已被用于研究2-(2,6-二氯苯基)氨基苯乙酸阴离子的新有机锡化合物,突出了其在生物学研究中的潜力 (Bhatti et al., 2000)。
除草剂配方中的作用
- 对2,4-二氯苯氧乙酸的新配方的研究显示了它在除草剂效力、表面活性剂性质和肥料兼容性中的作用,表明了它在农业应用中的重要性 (Volgas et al., 2005)。
光降解研究
- 对水中类似化合物如二氯丙和2-萘氧乙酸的光降解研究提供了对这些化学品的环境命运和行为的见解,突出了理解它们的生态影响的重要性 (Climent & Miranda, 1997)。
安全和危害
作用机制
Target of Action
Similar compounds have been found to influence the secretion of anabolic hormones , suggesting potential interactions with hormone receptors or enzymes involved in hormone synthesis and regulation.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
It may influence pathways related to the secretion of anabolic hormones , potentially affecting muscle growth and repair, metabolism, and other physiological processes.
Result of Action
It may influence the secretion of anabolic hormones , which could have various downstream effects on muscle growth and repair, metabolism, and other physiological processes.
生化分析
Biochemical Properties
2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with amino acid transporters and enzymes involved in amino acid metabolism. These interactions are essential for understanding the compound’s role in various biochemical pathways. The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity .
Cellular Effects
The effects of 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in stress response and metabolic regulation. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their activity. For instance, it can inhibit or activate enzymes by binding to their active sites. This binding can result in conformational changes that either enhance or inhibit the enzyme’s function. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. Understanding the compound’s involvement in these pathways is essential for elucidating its overall biochemical effects .
Transport and Distribution
The transport and distribution of 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride within cells and tissues are critical for its biochemical activity. The compound is transported by specific amino acid transporters and can bind to various proteins that facilitate its distribution. These interactions influence the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
2-amino-2-(2,4-dichlorophenyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2.ClH/c9-4-1-2-5(6(10)3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIDSTFBZYDFOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




